3,5-Bis(fluoromethyl)piperidine;hydrochloride
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Overview
Description
3,5-Bis(fluoromethyl)piperidine;hydrochloride is a fluorinated organic compound with the molecular formula C7H13F2N·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains two fluoromethyl groups at the 3 and 5 positions of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(fluoromethyl)piperidine;hydrochloride typically involves the introduction of fluoromethyl groups into the piperidine ring. One common method is the fluoromethylation of piperidine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl sulfonates. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and decomposition of the fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(fluoromethyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: N-oxides of 3,5-Bis(fluoromethyl)piperidine.
Reduction: Amine derivatives of 3,5-Bis(fluoromethyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis(fluoromethyl)piperidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 3,5-Bis(fluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. Once inside the cell, the compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)piperidine: Contains trifluoromethyl groups instead of fluoromethyl groups, resulting in different chemical properties and reactivity.
3,5-Difluoropiperidine: Lacks the methyl groups, leading to differences in steric and electronic effects.
3,5-Bis(chloromethyl)piperidine: Contains chloromethyl groups, which have different reactivity compared to fluoromethyl groups.
Uniqueness
3,5-Bis(fluoromethyl)piperidine;hydrochloride is unique due to the presence of fluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
3,5-bis(fluoromethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-2-6-1-7(3-9)5-10-4-6;/h6-7,10H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNLMJFHKMXRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1CF)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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